REACTION_SMILES
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[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][NH:6]1.[CH3:27][CH2:28][OH:29].[NH2:17][c:18]1[n:19][cH:20][c:21]([C:22](=[O:23])[OH:24])[cH:25][cH:26]1.[OH:7][n:8]1[c:9]2[c:10]([cH:11][cH:12][cH:13][cH:14]2)[n:15][n:16]1>>[CH2:1]1[CH2:2][O:3][CH2:4][CH2:5][N:6]1[C:22]([c:21]1[cH:20][n:19][c:18]([NH2:17])[cH:26][cH:25]1)=[O:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(C(=O)O)cn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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On1nnc2ccccc21
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Name
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Type
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product
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Smiles
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Nc1ccc(C(=O)N2CCOCC2)cn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |